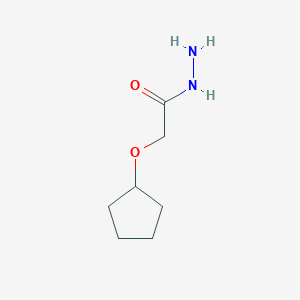

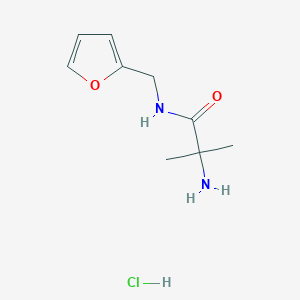

2-(Cyclopentyloxy) acetohydrazide

概要

説明

科学的研究の応用

Gastrointestinal Safety of Cyclooxygenase-2 Inhibitors :

- Cyclooxygenase-2 inhibitors (COX-2s) like 2-(Cyclopentyloxy) acetohydrazide demonstrate greater upper gastrointestinal safety and better tolerance compared to nonselective NSAIDs. They significantly reduce gastroduodenal ulcers and clinically important ulcer complications, although their safety might be reduced when co-administered with acetylsalicylic acid (Rostom et al., 2007).

Activation of Metabolites to Toxic Intermediates :

- Monosubstituted hydrazines like acetohydrazine, a metabolite of isoniazid, are oxidized by cytochrome P-450 enzymes in human and rat liver microsomes to form reactive electrophiles. This suggests potential toxic effects and the need for careful monitoring when using such compounds in therapeutic applications (Nelson et al., 1976).

Effect on Cognitive Function, Mood, and Quality of Life :

- In a study involving irradiated brain tumor patients, the use of donepezil, an acetylcholinesterase inhibitor, resulted in significant improvements in cognitive functioning, mood, and health-related quality of life. This indicates the potential of acetohydrazide derivatives in enhancing cognitive and emotional well-being in certain patient populations (Shaw et al., 2006).

Synthesis and Antimicrobial Evaluation :

- Novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives, synthesized using key intermediates like 2-cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide, were evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents with potential applications in treating various infections (Mahmoud et al., 2017).

Antimalarial and Antileukemic Properties :

- Complexes formed by reacting 2-acetylpyridine thiosemicarbazones with various metals demonstrated reduced antimalarial activity but enhanced antileukemic properties. This finding suggests the potential of acetohydrazide derivatives in developing treatments for leukemia (Scovill et al., 1982).

将来の方向性

While specific future directions for 2-(Cyclopentyloxy)acetohydrazide are not mentioned in the search results, the field of theoretical and computational chemistry, which includes the study of such compounds, is advancing rapidly due to improvements in high-performance computational facilities and artificial intelligence approaches . This progress is expected to lead to new insights into the properties and potential applications of a wide range of chemical compounds.

作用機序

Target of Action

It is known that acetohydrazide derivatives have been studied for their potential antimicrobial properties . Therefore, it is plausible that 2-(Cyclopentyloxy) acetohydrazide may interact with bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.

Mode of Action

Based on the known properties of acetohydrazide derivatives, it can be inferred that this compound may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function .

Biochemical Pathways

Given the potential antimicrobial properties of acetohydrazide derivatives, it is possible that this compound may interfere with essential bacterial biochemical pathways, such as cell wall synthesis or dna replication .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Result of Action

Based on the potential antimicrobial properties of acetohydrazide derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth, potentially resulting in the death of the bacteria .

特性

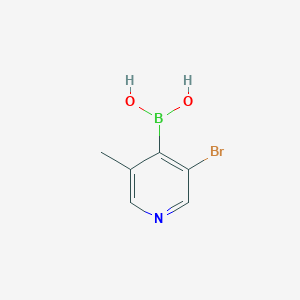

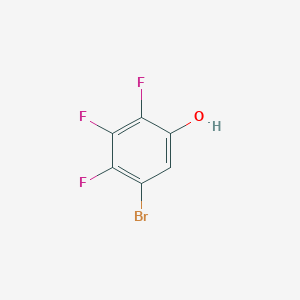

IUPAC Name |

2-cyclopentyloxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(10)5-11-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIDVFBWAIISAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1526317.png)

![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)

![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)

![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)

![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)